molecular formula C21H15N5O3 B2471986 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea CAS No. 941895-53-0

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

Katalognummer B2471986
CAS-Nummer: 941895-53-0
Molekulargewicht: 385.383
InChI-Schlüssel: JPPKIFWNAMHROP-NCELDCMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as quinazoline urea and is used in various fields of study, such as medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

1. Orexin-1 Receptor Antagonism for Stress and Hyperarousal Disorders

The compound's relevance in scientific research is highlighted by its role in the study of Orexin-1 (OX1R) receptor antagonism, a promising therapeutic strategy for stress or hyperarousal states associated with various psychiatric disorders. A selective OX1R antagonist demonstrated target engagement and specific OX1R blockade without altering spontaneous sleep, suggesting potential applications in treating psychological stress and panic vulnerability (Bonaventure et al., 2015).

2. Impact on Orexin-2 Receptor Antagonism in Sleep Promotion

Research on orexin peptides, which are central to the maintenance of wakefulness, highlights the differential impact of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in sleep-wake modulation. A study examining the role of these receptors in sleep, in correlation with monoamine release, provides insights into the sleep-promoting effects of OX2R antagonism and suggests that inhibition of OX1R attenuates these effects, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

3. Therapeutic Implications in Nonalcoholic Steatohepatitis-Related Fibrosis

The role of oxidative stress in hepatocellular injury and disease progression in nonalcoholic steatohepatitis (NASH) is a critical area of study. The transcription factor Nrf2, when activated, stimulates the expression of various antioxidant-associated genes, providing a defense against oxidative stress. A novel biaryl urea compound, NK-252, exhibits potent Nrf2-activating potential and demonstrates significant attenuation of histologic abnormalities, especially hepatic fibrosis, in rats on a diet mimicking human NASH. This suggests that Nrf2 activation, facilitated by NK-252, presents new opportunities for NASH treatment with hepatic fibrosis (Shimozono et al., 2013).

4. Nephrotoxicity Studies and Physiological Determinants

The study of 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity offers crucial insights into the physiological, biochemical, and electrochemical determinants of renal damage. The severity of necrosis in the proximal renal tubules, along with elevations in blood urea nitrogen and urinary excretion parameters, underlines the kidney-specific toxicity of this compound. The research also explores the role of metabolism, covalent binding, and the redox potential of the conjugates in mediating the toxicity, suggesting the need for further understanding of the metabolism of such compounds in renal pathology (Monks et al., 1988).

5. Xanthine Oxidoreductase Inhibition and Its Clinical Implications

Y-700, a novel inhibitor of xanthine oxidoreductase (XOR), holds significant promise in the treatment of hyperuricemia and related diseases. It exhibits potent inhibition with high bioavailability and is mainly cleared via the liver, indicating its potential as a therapeutic agent. The inhibitor's tight binding to the enzyme and the consequent reduction in plasma urate levels, along with its unique mechanism of action, make it a promising candidate for clinical trials (Fukunari et al., 2004).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea involves the reaction of 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one with 2-cyanobenzoyl chloride followed by reaction with urea.", "Starting Materials": [ "2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one", "2-cyanobenzoyl chloride", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-Cyanophenyl)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one.", "Step 2: The product from step 1 is then reacted with urea in the presence of a base such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea." ] }

CAS-Nummer

941895-53-0

Molekularformel

C21H15N5O3

Molekulargewicht

385.383

IUPAC-Name

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI-Schlüssel

JPPKIFWNAMHROP-NCELDCMTSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.